molecular formula C8H7NO3 B1331518 6-Amino-1,3-benzodioxole-5-carbaldehyde CAS No. 23126-68-3

6-Amino-1,3-benzodioxole-5-carbaldehyde

Cat. No. B1331518
CAS RN: 23126-68-3
M. Wt: 165.15 g/mol
InChI Key: KAPAJCPOBXIQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Amino-1,3-benzodioxole-5-carbaldehyde” is a chemical compound with the molecular formula C8H7NO3 . It has a molecular weight of 165.15 . The compound is typically stored at a temperature of +4°C . It is a white to tan solid .


Molecular Structure Analysis

The InChI code for “6-Amino-1,3-benzodioxole-5-carbaldehyde” is 1S/C8H7NO3/c9-6-2-8-7 (11-4-12-8)1-5 (6)3-10/h1-3H,4,9H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The melting point of “6-Amino-1,3-benzodioxole-5-carbaldehyde” is 107°C . The predicted boiling point is 348.5±42.0°C . The predicted density is 1.441±0.06 g/cm3 . The predicted pKa is 0.65±0.20 .

Scientific Research Applications

Biochemistry: Enzyme Inhibition Studies

6-Amino-1,3-benzodioxole-5-carbaldehyde is utilized in biochemistry for enzyme inhibition studies. Its structure allows it to interact with enzyme active sites, making it a valuable tool for understanding enzyme kinetics and mechanisms .

Pharmacology: Drug Synthesis

In pharmacology, this compound serves as a precursor in the synthesis of potential therapeutic agents. Its reactivity is particularly useful in constructing complex molecules that may act as drugs or drug intermediates .

Organic Synthesis: Building Block for Heterocyclic Compounds

As a versatile building block in organic synthesis, 6-Amino-1,3-benzodioxole-5-carbaldehyde is employed to synthesize heterocyclic compounds. These compounds are crucial in developing pharmaceuticals and agrochemicals .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, this aldehyde can be used as a standard or reference compound in chromatographic analysis techniques. Its distinct chemical properties allow for accurate and precise measurements of similar compounds .

Materials Science: Polymer Research

The compound finds applications in materials science, particularly in polymer research. It can be incorporated into polymers to impart specific properties such as increased durability or chemical resistance .

Environmental Science: Trace Analysis

Environmental scientists use 6-Amino-1,3-benzodioxole-5-carbaldehyde in trace analysis to detect and quantify pollutants. Its chemical signature helps in identifying environmental contaminants and assessing their impact .

properties

IUPAC Name

6-amino-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPAJCPOBXIQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302925
Record name 6-Amino-2H-1,3-benzodioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1,3-benzodioxole-5-carbaldehyde

CAS RN

23126-68-3
Record name 23126-68-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-2H-1,3-benzodioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-1,3-benzodioxole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Amino-1,3-benzodioxole-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
6-Amino-1,3-benzodioxole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
6-Amino-1,3-benzodioxole-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
6-Amino-1,3-benzodioxole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
6-Amino-1,3-benzodioxole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.